REACTION_CXSMILES
|
[CH2:1]([SH:5])[C:2]([OH:4])=[O:3].[OH-].[Na+].CS(O[CH2:13][CH2:14][C:15]#[CH:16])(=O)=O.O.[CH2:18](O)C>>[CH2:16]([S:5][CH2:1][C:2]([O:4][CH3:18])=[O:3])[CH2:15][C:14]#[CH:13] |f:1.2|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)S
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCC#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 20° for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture was extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethereal extracts were dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
STIRRING
|
Details
|
The resulting oil was stirred in dry dimethylformamide (100 ml)
|
Type
|
ADDITION
|
Details
|
anhydrous sodium carbonate (15 g) was added
|
Type
|
ADDITION
|
Details
|
Methyl iodide (7.0 ml) was added
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 20° for 3 days
|
Duration
|
3 d
|
Type
|
ADDITION
|
Details
|
Water was added
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The ethereal extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica
|
Type
|
WASH
|
Details
|
eluting with 1:4 diethylether
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC#C)SCC(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |